1-Methyl-3-phenylthiourea
CAS No.: 2724-69-8
Cat. No.: VC3693024
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2724-69-8 |
|---|---|
| Molecular Formula | C8H10N2S |
| Molecular Weight | 166.25 g/mol |
| IUPAC Name | 1-methyl-3-phenylthiourea |
| Standard InChI | InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) |
| Standard InChI Key | IGEQFPWPMCIYDF-UHFFFAOYSA-N |
| SMILES | CNC(=S)NC1=CC=CC=C1 |
| Canonical SMILES | CNC(=S)NC1=CC=CC=C1 |
Introduction
Basic Identification and Structure
1-Methyl-3-phenylthiourea, also known as N-methyl-N'-phenylthiourea, is an asymmetrically substituted thiourea with a phenyl group attached to one nitrogen atom and a methyl group to the other. The compound has the following identifiers and structural characteristics:
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₂S |
| Molecular Weight | 166.24 g/mol |
| Average Mass | 166.242 g/mol |
| Monoisotopic Mass | 166.056469 g/mol |
| CAS Registry Number | 2724-69-8 |
| Alternative CAS RN | 31368-53-3 (mentioned in some literature) |
| SMILES Notation | CNC(=S)Nc1ccccc1 |
| InChI Key | IGEQFPWPMCIYDF-UHFFFAOYSA-N |
The molecule contains a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, one bearing a methyl substituent and the other a phenyl ring . This asymmetric substitution pattern contributes to its distinct chemical properties and reactivity profile.
Physical and Chemical Properties
Physical Properties
1-Methyl-3-phenylthiourea exhibits the following physical characteristics:
| Property | Value | Reference |
|---|---|---|
| Physical appearance | Yellow oil to white solid (depending on purity) | |
| Melting point | 117°C (for high purity) | |
| Log₁₀ partition coefficient (octanol/water) | 0.85 |
The relatively modest partition coefficient indicates moderate lipophilicity, which has implications for its solubility in various solvents and potential for biological membrane permeability.
Structural Conformation
Crystallographic studies reveal that 1-Methyl-3-phenylthiourea adopts a specific conformation in the solid state:
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The compound adopts a syn-Me and anti-Ph conformation relative to the C=S double bond
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The dihedral angle between the N—C(=S)—N thiourea plane and phenyl plane is 67.83(6)°
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The molecules form centrosymmetrical dimers through N(Ph)—H⋯S hydrogen bonds
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These dimers are further linked by N(Me)—H⋯S hydrogen bonds into layers parallel to the crystallographic plane (100)
This three-dimensional arrangement and hydrogen bonding network contributes to the compound's physical properties and solid-state behavior.
Synthesis Methods
Several synthetic approaches for preparing 1-Methyl-3-phenylthiourea have been reported in the literature:
Applications and Research Significance
Chemical Research Applications
1-Methyl-3-phenylthiourea serves multiple purposes in chemical research:
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As a building block in organic synthesis, particularly in the preparation of:
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As a model compound for studying:
Biological Research Applications
The compound has been utilized in various biological research contexts:
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As a substrate in enzyme studies, particularly with flavin-dependent monooxygenases (FMOs)
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In toxicological investigations examining mechanisms of thiourea metabolism
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As part of broader studies on thiourea derivatives, which have been investigated for:
Recent Research Developments
Recent investigations involving 1-Methyl-3-phenylthiourea have focused on several areas:
Synthesis of Novel Derivatives
The compound has been utilized as a starting material or model for the development of new synthetic methodologies:
Structure-Activity Relationship Studies
Research has explored the relationship between structural features of thiourea derivatives and their biological activities:
| Parameter | Specification |
|---|---|
| Purity | ≥97% (typical commercial grade) |
| Form | Solid |
| Storage recommendation | Room temperature |
| Primary applications | Research use only; not for human use or medical applications |
The compound is typically supplied in gram quantities (e.g., 1g, 5g, 10g) for research purposes .
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